molecular formula C11H9BrF2O3 B3092931 Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate CAS No. 123942-12-1

Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate

Cat. No. B3092931
CAS RN: 123942-12-1
M. Wt: 307.09 g/mol
InChI Key: VYXHWCUUIOIRAW-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate” seems to be a derivative of "2-Bromo-1-(3,4-difluorophenyl)ethanone" and "ethyl 4-bromo-2,5-difluorophenylacetic acid" . These compounds contain bromine and fluorine atoms attached to a phenyl ring, which is further connected to an ethanone or acetic acid moiety .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate” would likely include a phenyl ring substituted with bromine and fluorine atoms, an ester group, and a ketone group. The exact structure would depend on the positions of these substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate” would be influenced by its molecular structure. For instance, the presence of halogens and the ester group could affect its polarity, solubility, and reactivity .

Scientific Research Applications

1. Polymorphism in Pharmaceutical Compounds

  • Study: A study investigated two polymorphic forms of a pharmaceutical compound similar to Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate, using spectroscopic and diffractometric techniques. This research highlighted challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

2. Facile One‐pot Synthesis

  • Study: Research demonstrated the facile one‐pot synthesis of Ethyl 3‐alkyl‐4‐hydroxy‐2‐thioxothiazolidine‐4‐carboxylates from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate. This synthesis method was efficient and time-saving (Ge et al., 2006).

3. Organic Synthesis Techniques

  • Study: A paper discussed the conversion of Ethyl 3-aryl-3-bromo-2-oxopropanoates into quinoxalin-2(1H)-ones via oxidative dehydrobromination, showcasing its utility in organic synthesis processes (Gorbunova & Mamedov, 2006).

4. Electrochemical Studies

  • Study: The electrochemical reduction of a bromo-propargyloxy ester at vitreous carbon cathodes in dimethylformamide was studied, demonstrating the compound's role in understanding electrochemical reactions (Esteves et al., 2003).

5. Bioanalytical Method Development

  • Study: Research on Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with similar structure, focused on developing a quantitative bioanalytical method. This is crucial for drug development and analysis (Nemani et al., 2018).

6. Synthetic Chemistry Applications

  • Study: A method for synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates was developed, showcasing the compound's versatility in synthetic chemistry (Larionova et al., 2013).

properties

IUPAC Name

ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2O3/c1-2-17-11(16)5-10(15)6-3-9(14)7(12)4-8(6)13/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXHWCUUIOIRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233919
Record name Ethyl 4-bromo-2,5-difluoro-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate

CAS RN

123942-12-1
Record name Ethyl 4-bromo-2,5-difluoro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123942-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-2,5-difluoro-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 18 g 4-bromo-2,5-difluoroacetophenone and 233 ml diethyl carbonate cooled in an ice-bath was slowly added 6.4 g sodium hydride (60% in oil). The reaction mixture was heated at 80° C. for 90 min. and then added to 700 ml ice containing 25 ml acetic acid. The aqueous mixture was extracted with ether, and the ether extracts were washed with sodium chloride solution, dried (magnesium sulfate) and concentrated. The residue was distilled, collecting the material (15.33 g) boiling at 85°-135° C. (0.05 mm). The latter material was chromatographed on 185 g silica gel (Kieselgel 60) using 20% ether in hexane as eluant to give 6.69 g ethyl 4-bromo-2,5-difluorobenzoylacetate as the first product to be eluted.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
233 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
700 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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